molecular formula C6H6NO5P B098789 (3-Nitrophenyl)phosphonic acid CAS No. 5337-19-9

(3-Nitrophenyl)phosphonic acid

Cat. No.: B098789
CAS No.: 5337-19-9
M. Wt: 203.09 g/mol
InChI Key: OXWXINKWKITCIH-UHFFFAOYSA-N
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Description

(3-Nitrophenyl)phosphonic acid is a useful research compound. Its molecular formula is C6H6NO5P and its molecular weight is 203.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.83 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 419. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5337-19-9

Molecular Formula

C6H6NO5P

Molecular Weight

203.09 g/mol

IUPAC Name

(3-nitrophenyl)phosphonic acid

InChI

InChI=1S/C6H6NO5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H2,10,11,12)

InChI Key

OXWXINKWKITCIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)[N+](=O)[O-]

Key on ui other cas no.

5337-19-9

Pictograms

Corrosive; Irritant

solubility

4.83 M

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to my invention phenylphosphorus dichloride is converted to benzenephosphonous acid (B), which is nitrated (I) with nitric acid at a temperature around 0° C. to form m-nitrobenzenephosphonous acid (E) which, to my knowledge, is a compound not previously described in the literature. Compound E is conveniently oxidized by heating (II) the reaction mixture in the presence of additional nitric acid to form m-nitrobenzenephosphonic acid (C), and then compound (D) by subsequent reduction. My contribution, then, includes the nitration of benzenephosphonous acid (B), which is considerably less costly than benzenephosphonic acid (A), to form the novel compound m-nitrobenzenephosphonous acid (E), followed by oxidation to form m-nitrobenzene phosphonic acid (C) which is converted by conventional reduction to form the desired m-aminobenzenephosphonic acid (D).
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